molecular formula C7H13NO2 B3314258 N-Methoxy-N-methylpent-4-enamide CAS No. 95091-90-0

N-Methoxy-N-methylpent-4-enamide

Cat. No.: B3314258
CAS No.: 95091-90-0
M. Wt: 143.18 g/mol
InChI Key: UFBLFACMCVLAON-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpent-4-enamide is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol It is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom of a pent-4-enamide structure

Scientific Research Applications

N-Methoxy-N-methylpent-4-enamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N-methylpent-4-enamide can be synthesized through a reaction involving 4-pentenoic acid and N,O-dimethylhydroxylamine hydrochloride. The reaction is typically carried out in the presence of dichloromethane and diisopropylethylamine at 0°C. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is used as a coupling agent to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methylpent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-methylpent-4-enamine derivatives.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylpent-4-enamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, making the compound valuable for research in enzymology and pharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methoxy-N-methylpent-4-enamide is unique due to the presence of both methoxy and methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methoxy-N-methylpent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBLFACMCVLAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxalyl chloride (25 g) was added dropwise at 0° C. under nitrogen to a stirred solution of pent-4-enoic acid (19 ml) in dichloromethane (400 ml), then the mixture was stirred at 0° C. for 45 minutes and at ambient temperature for 45 hours. The resulting solution of pent-4-enoyl chloride was added dropwise at 0-5° C. over 1.25 hours to a stirred aqueous solution of N,O-dimethylhydroxylamine prepared by addition of potassium carbonate (46.6 g) in portions at 0-5° C. over 30 minutes to a stirred solution of N,O-dimethylhydroxylamine hydrochloride (19.2 g) in water (200 ml). When the addition of the acid chloride solution was complete, the mixture was stirred at 0° C. for 30 minutes and at ambient temperature for 5 hours, then it was allowed to stand at ambient temperature for 65 hours. The organic phase was separated, washed with water (200 ml) and saturated aqueous sodium chloride solution (200 ml) and dried (MgSO4), then the solvent was removed in vacuo to leave N-methoxy-N-methylpent-4-enamide (30.7 g) as a colourless oil which was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46.6 g
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
19.2 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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